2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide
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Overview
Description
2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is a complex organic compound that features a benzodiazole ring, a sulfanyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzodiazole Ring: The initial step involves the synthesis of the benzodiazole ring, which can be achieved through the condensation of o-phenylenediamine with an appropriate aldehyde or ketone.
Introduction of the Sulfanyl Group: The benzodiazole intermediate is then reacted with a thiol compound to introduce the sulfanyl group.
Formation of the Acetohydrazide Moiety: The final step involves the reaction of the sulfanyl-benzodiazole intermediate with an acyl hydrazide, followed by condensation with a hydroxyphenyl aldehyde to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetohydrazide moiety can be reduced to form corresponding alcohols.
Substitution: The benzodiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents such as halogens or nucleophiles like amines can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzodiazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs due to its unique structural features.
Biological Studies: The compound can be used to study enzyme interactions and inhibition mechanisms.
Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The benzodiazole ring can interact with various enzymes or receptors, potentially inhibiting their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, while the acetohydrazide moiety can form hydrogen bonds or other interactions with target molecules.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: These compounds share a similar bicyclic structure and have been studied for their biological activities.
Imidazole Derivatives: These compounds also contain a nitrogen-containing heterocycle and have diverse applications in medicinal chemistry.
Uniqueness
2-[(1-Ethyl-1H-1,3-benzodiazol-2-yl)sulfanyl]-N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide is unique due to the combination of its benzodiazole ring, sulfanyl group, and acetohydrazide moiety. This combination of functional groups provides a unique set of chemical and biological properties that are not commonly found in other compounds.
Properties
Molecular Formula |
C19H20N4O2S |
---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C19H20N4O2S/c1-3-23-16-10-6-5-9-15(16)20-19(23)26-12-18(25)22-21-13(2)14-8-4-7-11-17(14)24/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b21-13+ |
InChI Key |
WDZARUOYFMQQDP-FYJGNVAPSA-N |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C(\C)/C3=CC=CC=C3O |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=C(C)C3=CC=CC=C3O |
Origin of Product |
United States |
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